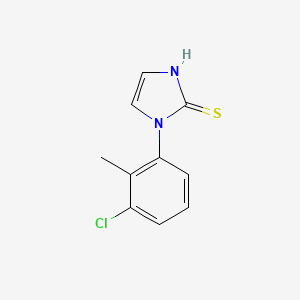![molecular formula C15H13NO2S B3371934 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine CAS No. 851814-11-4](/img/structure/B3371934.png)
1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine
Overview
Description
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine is a unique heterocyclic compound characterized by its strained three-membered ring structure containing nitrogen. This compound is part of the azirine family, known for their high reactivity due to ring strain and the presence of an activated C=N double bond. These properties make azirines versatile building blocks in synthetic organic chemistry .
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives to form azirines.
Thermolysis or Photolysis of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to produce azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines under specific conditions.
Oxidative Cyclization of Enamine Precursors: Enamines can be oxidized to form azirines through cyclization.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine undergoes various chemical reactions due to its strained ring structure:
Nucleophilic Ring Opening: The azirine ring can be opened by nucleophiles, leading to the formation of a variety of products such as pyrroles, pyrrolidines, and imidazolines.
Electrophilic Addition: The activated C=N bond allows for electrophilic addition reactions, forming new heterocyclic compounds.
Cycloadditions: Azirines can participate in cycloaddition reactions, expanding their ring structure to form larger heterocycles.
Oxidation and Reduction: Azirines can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine has several applications in scientific research:
Synthetic Chemistry: Azirines are used as building blocks for the synthesis of various heterocyclic compounds, including indoles, pyrroles, and quinolines.
Medicinal Chemistry: Azirine derivatives have shown potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Polymer Chemistry: Azirines are used in the synthesis of polyamines through ring-opening polymerization, which has applications in antibacterial coatings and gene transfection.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine involves its high reactivity due to ring strain and the presence of an activated C=N bond. This allows the compound to act as both an electrophile and a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine can be compared with other azirines and azetidines:
Properties
IUPAC Name |
1-(benzenesulfonyl)-6,6a-dihydro-1aH-indeno[1,2-b]azirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,12-7-2-1-3-8-12)16-14-10-11-6-4-5-9-13(11)15(14)16/h1-9,14-15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHIAVCXLMPOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


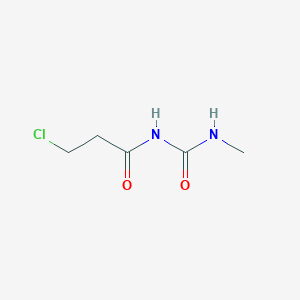
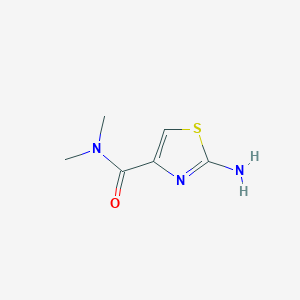
![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)


![tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate](/img/structure/B3371890.png)
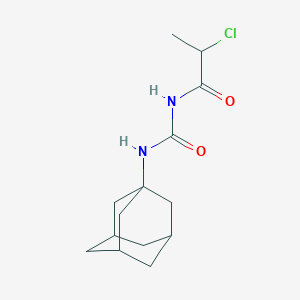
![2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371898.png)
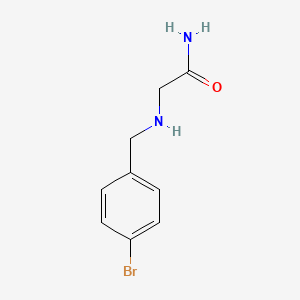
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B3371912.png)

![1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B3371932.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide](/img/structure/B3371933.png)
